molecular formula C8H8FNO B1318734 3-Fluoro-2-methylbenzamide CAS No. 886502-05-2

3-Fluoro-2-methylbenzamide

Cat. No.: B1318734
CAS No.: 886502-05-2
M. Wt: 153.15 g/mol
InChI Key: YWOKYZJJNQBVFT-UHFFFAOYSA-N
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Description

3-Fluoro-2-methylbenzamide is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a benzene ring, along with an amide functional group. Its molecular formula is C8H8FNO, and it has a molecular weight of 153.16 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-methylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and reactant concentrations to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO), elevated temperatures.

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, borane, anhydrous conditions.

Major Products Formed

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: 3-Fluoro-2-methylbenzoic acid.

    Reduction: 3-Fluoro-2-methylbenzylamine.

Scientific Research Applications

3-Fluoro-2-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: this compound is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methylbenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins through hydrogen bonding, van der Waals forces, and hydrophobic interactions.

    Pathways Involved: The compound may affect signaling pathways, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-Fluorobenzamide: Similar to 3-Fluoro-2-methylbenzamide but lacks the methyl group on the benzene ring.

    2-Fluoro-3-methylbenzamide: Similar structure but with the positions of the fluorine and methyl groups reversed.

    3-Chloro-2-methylbenzamide: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

This compound is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring. This arrangement can influence its chemical reactivity, physical properties, and biological activity. The presence of the fluorine atom enhances the compound’s stability and resistance to metabolic degradation, making it a valuable compound for various applications .

Properties

IUPAC Name

3-fluoro-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOKYZJJNQBVFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590661
Record name 3-Fluoro-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886502-05-2
Record name 3-Fluoro-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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